![molecular formula C11H20N6O B6645418 2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide](/img/structure/B6645418.png)
2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide
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Overview
Description
2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide is a synthetic organic compound that features a triazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Piperidine Moiety: The piperidine derivative can be synthesized separately and then coupled with the triazole ring through an amide bond formation.
Reaction Conditions
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reactions.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Manufacturing: It can be a component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in biochemical pathways. The triazole ring often plays a crucial role in the binding affinity and specificity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1,2,4-triazol-1-yl)-N-(4-methylpiperidin-4-yl)acetamide
- 2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)propionamide
Uniqueness
Compared to similar compounds, 2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide may exhibit unique binding properties due to the specific arrangement of its functional groups. This can result in higher specificity and potency in its applications, particularly in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(1,3-dimethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O/c1-8-5-16(2)4-3-9(8)14-10(18)6-17-7-13-11(12)15-17/h7-9H,3-6H2,1-2H3,(H2,12,15)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQORKSFVOZSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)CN2C=NC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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